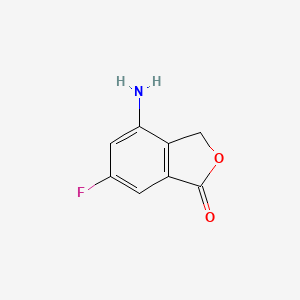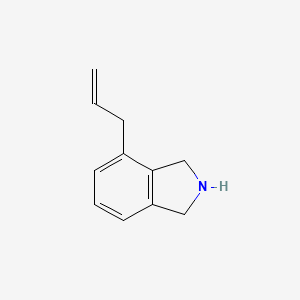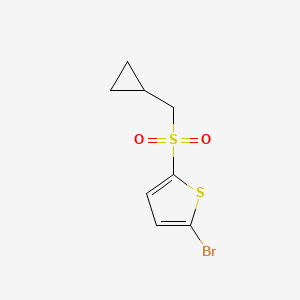![molecular formula C39H69O8P B595876 Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 17966-17-5](/img/structure/B595876.png)
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Vue d'ensemble
Description
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two linoleic acid residues esterified to a glycerol backbone, with a phosphate group attached. The presence of linoleic acid, a polyunsaturated fatty acid, imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol with linoleic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with linoleic acid in the presence of a catalyst, such as sulfuric acid, to form the ester bonds. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The esterified glycerol is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3) or phosphoric acid, to introduce the phosphate group. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, can be integrated into the production process to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The linoleic acid residues can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Hydroperoxides, epoxides
Reduction: Saturated fatty acid derivatives
Substitution: Phosphorylated derivatives with various functional groups
Applications De Recherche Scientifique
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions. Its unique structure makes it a valuable tool for investigating reaction mechanisms and kinetics.
Biology: The compound is studied for its role in cell membrane structure and function. The linoleic acid residues are essential components of phospholipids, which are critical for maintaining cell membrane integrity and fluidity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to modulate lipid metabolism and inflammation makes it a candidate for treating conditions such as cardiovascular diseases and inflammatory disorders.
Industry: It is used in the formulation of emulsifiers and surfactants. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mécanisme D'action
The mechanism of action of Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate involves its interaction with cell membranes and enzymes. The compound integrates into the lipid bilayer of cell membranes, where it can influence membrane fluidity and permeability. Additionally, the linoleic acid residues can be metabolized by enzymes such as lipases and phospholipases, leading to the production of bioactive lipid mediators that regulate various cellular processes, including inflammation and signal transduction.
Comparaison Avec Des Composés Similaires
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate can be compared with other similar compounds, such as:
Sodium (2R)-2-hydroxy-3-{[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate: This compound contains oleic acid instead of linoleic acid, resulting in different chemical and biological properties.
Sodium (2R)-2,3-bis{[(9Z,12E)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: The presence of trans double bonds in the linoleic acid residues can significantly alter the compound’s reactivity and interaction with biological systems.
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl hydrogen phosphate: This compound has a similar structure but may differ in the position and configuration of the double bonds, affecting its chemical behavior and biological activity.
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYNPOZOTCNQKB-DKSSBCNHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677124 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-62-1 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


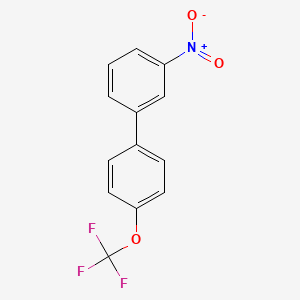
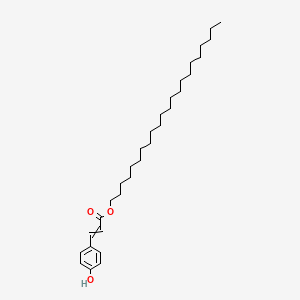
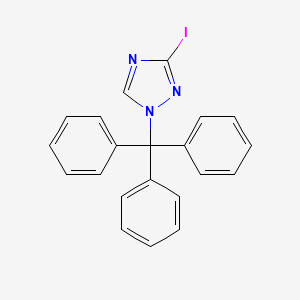

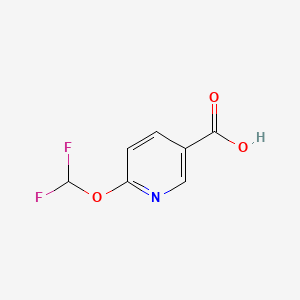
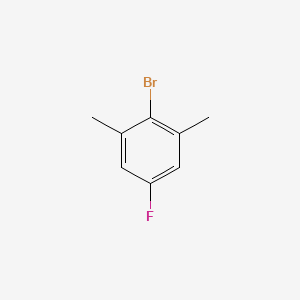
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
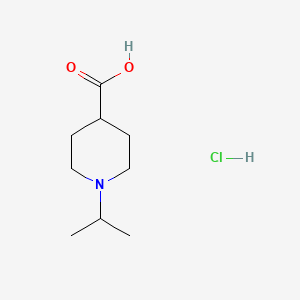
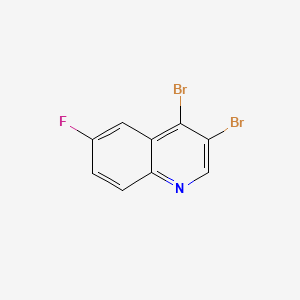
![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)
